molecular formula C9H16N2O3 B173283 Butyl maleurate CAS No. 140-98-7

Butyl maleurate

Cat. No.: B173283
CAS No.: 140-98-7
M. Wt: 214.22 g/mol
InChI Key: PMRRCSZAUHOZGW-PLNGDYQASA-N
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Description

Butyl maleurate, also known as butyl hydrogen maleate, is an organic compound with the molecular formula C9H14N2O4. It is a derivative of maleic acid, where one of the carboxyl groups is esterified with butanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Scientific Research Applications

Butyl maleurate has a wide range of applications in scientific research:

Safety and Hazards

Butyl maleurate may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Future Directions

Butyl maleurate has potential for further applications in various industries due to its chemical properties. For instance, it can be used as a dienophile for diene syntheses using the Diels-Alder reaction . By hydrogenation or acetylation, valuable intermediates can be obtained, such as succinic acid dimethyl ester and other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl maleurate can be synthesized through the esterification of maleic anhydride with butanol in the presence of a catalyst such as zinc chloride. The reaction typically involves heating the mixture to reflux for several hours. For example, a mixture of N-carbamylmaleimide, zinc chloride, and butanol is heated to reflux, resulting in the formation of this compound with a high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where maleic anhydride and butanol are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Butyl maleurate undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.

    Addition Reactions: The addition of halogens or other reagents to the double bond in the maleurate structure.

Common Reagents and Conditions:

    Esterification: Catalysts like zinc chloride, reaction at reflux temperature.

    Hydrolysis: Acidic or basic conditions, typically at elevated temperatures.

    Addition Reactions: Halogens such as chlorine or bromine, often in the presence of solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of butyl maleurate involves its ability to undergo esterification and hydrolysis reactions. In biological systems, it can interact with enzymes that catalyze the formation or breakdown of ester bonds. The molecular targets include esterases and other enzymes involved in lipid metabolism. The pathways involved are primarily those related to ester bond formation and hydrolysis .

Comparison with Similar Compounds

    Dibutyl maleate: Another ester of maleic acid, but with two butyl groups.

    Butyl hydrogen fumarate: An isomer of butyl maleurate with a different configuration of the double bond.

    Butyl hydrogen succinate: A similar compound with a saturated carbon chain.

Uniqueness: this compound is unique due to its specific esterification pattern and the presence of a double bond in the maleurate structure. This gives it distinct reactivity compared to its saturated counterparts like butyl hydrogen succinate. Its ability to undergo addition reactions at the double bond also sets it apart from other esters .

Properties

IUPAC Name

butyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-2-3-6-15-8(13)5-4-7(12)11-9(10)14/h4-5H,2-3,6H2,1H3,(H3,10,11,12,14)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRRCSZAUHOZGW-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-98-7
Record name Butyl maleurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl maleurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BUTYL MALEURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FUA0H660I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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